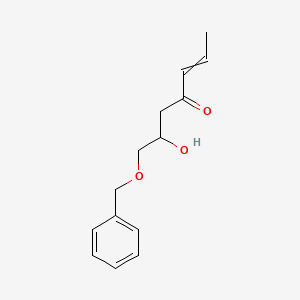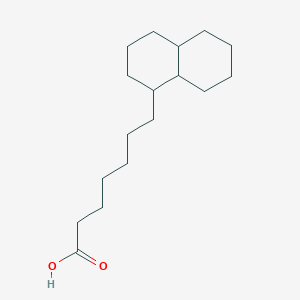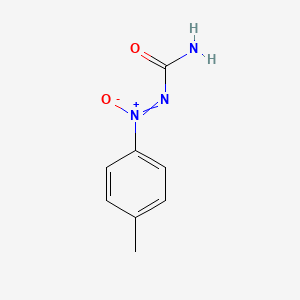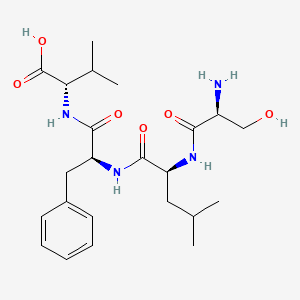![molecular formula C34H62Sn B12527948 Tributyl[2-heptyl-5-(non-1-EN-2-YL)phenyl]stannane CAS No. 820964-77-0](/img/structure/B12527948.png)
Tributyl[2-heptyl-5-(non-1-EN-2-YL)phenyl]stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributyl[2-heptyl-5-(non-1-EN-2-YL)phenyl]stannane is an organotin compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a tin atom bonded to a phenyl group substituted with heptyl and non-1-en-2-yl groups, along with three butyl groups attached to the tin atom.
Méthodes De Préparation
The synthesis of Tributyl[2-heptyl-5-(non-1-EN-2-YL)phenyl]stannane typically involves the reaction of a suitable stannane precursor with the corresponding substituted phenyl compound. One common method involves the use of tributyltin hydride and a halogenated phenyl derivative under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium or copper, to facilitate the formation of the desired organotin compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Tributyl[2-heptyl-5-(non-1-EN-2-YL)phenyl]stannane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form organotin oxides or other oxidized derivatives.
Reduction: It can participate in reduction reactions, often serving as a reducing agent in organic synthesis.
Substitution: The butyl groups attached to the tin atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can be used in coupling reactions, such as Stille coupling, to form carbon-carbon bonds with other organic molecules.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like halides or organometallic reagents. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Tributyl[2-heptyl-5-(non-1-EN-2-YL)phenyl]stannane has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds.
Catalysis: This compound can act as a catalyst or catalyst precursor in various chemical reactions, including polymerization and cross-coupling reactions.
Material Science: It is used in the development of new materials with unique properties, such as organotin-based polymers and coatings.
Biological Studies: Organotin compounds, including this one, are studied for their potential biological activity and effects on living organisms.
Mécanisme D'action
The mechanism by which Tributyl[2-heptyl-5-(non-1-EN-2-YL)phenyl]stannane exerts its effects depends on the specific reaction or application. In catalytic processes, the tin atom often plays a crucial role in facilitating the reaction by coordinating with other reactants and intermediates. The molecular targets and pathways involved can vary widely, but the tin atom’s ability to form stable bonds with carbon and other elements is a key factor in its reactivity .
Comparaison Avec Des Composés Similaires
Tributyl[2-heptyl-5-(non-1-EN-2-YL)phenyl]stannane can be compared with other organotin compounds, such as:
Tributyltin chloride: A commonly used organotin compound with similar reactivity but different applications.
Triphenyltin hydride: Another organotin compound used in organic synthesis and catalysis.
Tetrabutyltin: A simpler organotin compound with four butyl groups attached to the tin atom.
The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which can influence its reactivity and applications compared to other organotin compounds .
Propriétés
Numéro CAS |
820964-77-0 |
|---|---|
Formule moléculaire |
C34H62Sn |
Poids moléculaire |
589.6 g/mol |
Nom IUPAC |
tributyl-(2-heptyl-5-non-1-en-2-ylphenyl)stannane |
InChI |
InChI=1S/C22H35.3C4H9.Sn/c1-4-6-8-10-12-14-20(3)22-18-16-21(17-19-22)15-13-11-9-7-5-2;3*1-3-4-2;/h16,18-19H,3-15H2,1-2H3;3*1,3-4H2,2H3; |
Clé InChI |
UXYWHBMQPVNOBB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC1=C(C=C(C=C1)C(=C)CCCCCCC)[Sn](CCCC)(CCCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S)-1-amino-3-(4-fluorophenyl)-1-oxopropan-2-yl]butanediamide](/img/structure/B12527885.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(1H-pyrazol-4-yl)-, ethyl ester](/img/structure/B12527891.png)
![5-Methyl-3-oxido-[1,2,5]oxadiazolo[3,4-c]quinolin-3-ium-4-one](/img/structure/B12527893.png)

![3-[(5-Fluoro-2,3-dihydro-1H-inden-1-ylidene)methyl]pyridine](/img/structure/B12527898.png)
![3-[2-Chloro-4-(3,3,3-trifluoropropyl)phenoxy]propyl iodide](/img/structure/B12527900.png)



![L-Leucine, N,N'-[1,4-phenylenebis(1-oxo-2,1-ethanediyl)]bis-](/img/structure/B12527922.png)

